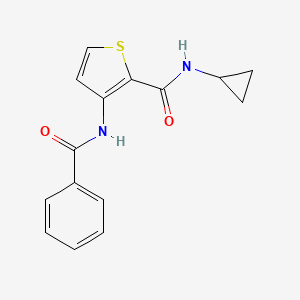

3-(benzoylamino)-N-cyclopropyl-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(benzoylamino)-N-cyclopropyl-2-thiophenecarboxamide" is a derivative of benzo[b]thiophene carboxamide, which is a class of compounds that have been the subject of various synthetic and structural studies. These compounds are of interest due to their potential pharmacological properties and their intriguing molecular structures, which often exhibit unique intermolecular interactions and crystal packing patterns .

Synthesis Analysis

The synthesis of benzo[b]thiophene carboxamide derivatives typically involves the reaction of substituted benzo[b]thiophene-2-carbonyl chlorides with different nucleophiles. For example, the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides was achieved by reacting substituted 3-chlorobenzo[b]thiophene-2-car

科学的研究の応用

Synthesis and Chemical Transformations

- Dearomatising Rearrangements : Thiophene-3-carboxamides, including derivatives similar to the chemical , undergo dearomatising cyclisation leading to the formation of various cyclic compounds like pyrrolinones and azepinones, demonstrating the utility of these compounds in complex organic syntheses (Clayden et al., 2004).

- Synthesis of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : Indicates the versatility of benzoylamino derivatives in synthesizing heterocyclic compounds, which are valuable in medicinal chemistry (Cucek & Verček, 2008).

- Catalysis under Microwave Irradiations : 2-Benzoylamino-N-phenyl-benzamide derivatives were synthesized using Keggin heteropolyacids as environmentally benign catalysts, highlighting the method's efficiency and the compounds' potential for biological applications (Ighilahriz-Boubchir et al., 2017).

Biological Activity

- Antiproliferative Activity : 3-Benzoylamino-benzo[b]thiophene derivatives have been synthesized and screened for antitumor activity. These compounds showed promising antiproliferative activity against the HeLa cell line, suggesting their potential use in cancer therapy (Martorana et al., 2015).

Structural and Mechanistic Insights

- Crystal Structures : Research on benzoylamino derivatives also extends to their structural analysis, which aids in understanding their chemical behavior and interactions. For instance, the crystal structures of certain benzoylamino derivatives have been elucidated to explore their hydrogen-bonded dimer formations and supramolecular aggregations, providing insights into their potential as molecular building blocks in materials science (Kranjc et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-benzamido-N-cyclopropylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-14(10-4-2-1-3-5-10)17-12-8-9-20-13(12)15(19)16-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJAZDFUUSDQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)

![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)

![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)

![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)

![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)

![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)

![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)